molecular formula C23H22N4O3S2 B3300410 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide CAS No. 901258-74-0

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B3300410
CAS No.: 901258-74-0
M. Wt: 466.6 g/mol
InChI Key: GBTHSVCZMTVBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a thiazole ring, and multiple aromatic groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a sulfanyl linkage. Key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine under acidic conditions.

    Synthesis of the thiazole ring: This involves the cyclization of 2-aminothiazole with acetic anhydride.

    Coupling reaction: The imidazole and thiazole intermediates are then linked via a sulfanyl group using thiourea and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide is unique due to its complex structure, which includes both imidazole and thiazole rings, as well as multiple aromatic groups

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-14-4-6-15(7-5-14)20-22(32-13-19(28)25-23-24-10-11-31-23)27-21(26-20)16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,26,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHSVCZMTVBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.